3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL
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Overview
Description
3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL: is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a propanol group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL typically involves the reaction of cis-2,6-dimethylmorpholine with an appropriate propanol derivative. One common method involves the use of cis-2,6-dimethylmorpholine and 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce various halides or esters .
Scientific Research Applications
3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cellular processes, such as kinases and phosphatases. This inhibition can lead to alterations in cell signaling pathways, affecting cell growth and differentiation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
cis-2,6-Dimethylmorpholine: A closely related compound with similar structural features but lacking the propanol group.
cis-3,7-Dimethyl-2,6-octadien-1-ol: Another morpholine derivative with different substituents and applications.
Uniqueness
3-[(2R,6S)-2,6-DIMETHYLMORPHOLIN-4-YL]PROPAN-1-OL is unique due to the presence of both the morpholine ring and the propanol group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8-6-10(4-3-5-11)7-9(2)12-8/h8-9,11H,3-7H2,1-2H3/t8-,9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCCVFFSASLDL-DTORHVGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280565-71-0 |
Source
|
Record name | rac-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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